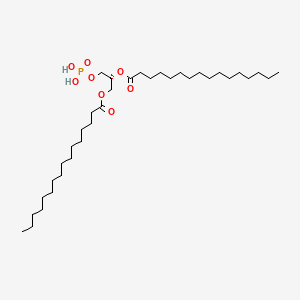

L-A-PHOSPHATIDIC ACID, DIPALMITOYL*FREE ACID

Descripción general

Descripción

1,2-Dipalmitoil-sn-glicerol 3-fosfato: es un ácido fosfatídico y un metabolito endógeno humano. Es un lípido biológicamente activo que juega un papel significativo en varios procesos celulares. El compuesto es conocido por su participación en la síntesis de otros lípidos y su papel en las vías de señalización celular .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: 1,2-Dipalmitoil-sn-glicerol 3-fosfato se puede sintetizar mediante la esterificación de glicerol con ácido palmítico, seguida de fosforilación. La reacción típicamente implica el uso de catalizadores y condiciones de reacción específicas para asegurar la formación del producto deseado .

Métodos de Producción Industrial: En entornos industriales, la producción de 1,2-Dipalmitoil-sn-glicerol 3-fosfato implica procesos de esterificación y fosforilación a gran escala. Estos métodos están optimizados para un alto rendimiento y pureza, a menudo involucrando el uso de técnicas avanzadas como la cromatografía para la purificación .

Análisis De Reacciones Químicas

Tipos de Reacciones: 1,2-Dipalmitoil-sn-glicerol 3-fosfato sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes productos, dependiendo de las condiciones y los reactivos utilizados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en otros derivados de lípidos.

Sustitución: El grupo fosfato se puede sustituir por otros grupos funcionales en condiciones específicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen diferentes derivados de lípidos y ácidos fosfatídicos modificados .

Aplicaciones Científicas De Investigación

Cell Proliferation and Muscle Regeneration

Research has demonstrated that L-A-Phosphatidic Acid stimulates myoblast proliferation, which is vital for muscle regeneration. In a study involving C2C12 myoblasts, it was shown that treatment with L-A-Phosphatidic Acid significantly increased DNA synthesis and cell division in a concentration-dependent manner, with optimal effects observed at 15 µM after 16 hours of incubation . The underlying mechanism involves the activation of the PI3-K/Akt and MEK/ERK signaling pathways, indicating its potential as a therapeutic agent for muscle-wasting diseases.

Cancer Research

L-A-Phosphatidic Acid has also been implicated in cancer biology. It stimulates lung adenocarcinoma cell migration through interactions with LPA1 receptors and subsequent activation of MAP kinases such as ERK1/2, p38, and JNK . This suggests its role in tumor invasion and metastasis. Notably, the stimulation of cell migration was found to be independent of its conversion to lysophosphatidic acid (LPA), highlighting the direct action of L-A-Phosphatidic Acid on cancer cells .

Anti-apoptotic Mechanisms

The compound has been shown to upregulate Bcl-2 expression through the activation of the STAT3 pathway via ERK1/2 MAPK signaling . This anti-apoptotic effect is crucial in cancer therapy as it can potentially enhance the survival of healthy cells during chemotherapy while targeting cancerous cells.

Mechanistic Insights

The interaction of L-A-Phosphatidic Acid with G protein-coupled receptors (GPCRs) has been extensively studied. For instance, pretreatment with pertussis toxin inhibited the proliferative effects of L-A-Phosphatidic Acid on myoblasts, indicating that GPCRs play a significant role in mediating its biological effects . Furthermore, the compound's ability to stimulate various signaling pathways underscores its versatility as a research tool in elucidating cell signaling mechanisms.

Therapeutic Potential

Given its involvement in critical cellular processes, L-A-Phosphatidic Acid is being explored for therapeutic applications in muscle regeneration therapies and cancer treatment strategies. Its ability to modulate key signaling pathways presents opportunities for developing targeted therapies that leverage its bioactive properties.

Case Studies

Mecanismo De Acción

1,2-Dipalmitoil-sn-glicerol 3-fosfato ejerce sus efectos a través de varios objetivos moleculares y vías. Participa en la activación de enzimas y receptores específicos, lo que lleva a cambios en los procesos celulares. El compuesto puede modular la actividad de las quinasas de proteínas y otras moléculas de señalización, influyendo en el crecimiento celular, la diferenciación y el metabolismo .

Comparación Con Compuestos Similares

Compuestos Similares:

- 1,2-Dioleoil-sn-glicerol 3-fosfato

- 1,2-Dimiristoil-sn-glicerol 3-fosfato

- 1,2-Dipalmitoil-sn-glicerol 3-fosfocolina

Comparación: 1,2-Dipalmitoil-sn-glicerol 3-fosfato es único debido a su composición específica de ácidos grasos (ácido palmítico) y su papel como ácido fosfatídico. En comparación con otros compuestos similares, tiene actividades y aplicaciones biológicas distintas. Por ejemplo, 1,2-Dioleoil-sn-glicerol 3-fosfato contiene ácido oleico en lugar de ácido palmítico, lo que lleva a diferentes propiedades físicas y químicas .

Actividad Biológica

L-A-Phosphatidic acid (PA), particularly in its dipalmitoyl form, is a bioactive phospholipid that plays significant roles in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by recent research findings and case studies.

Overview of Phosphatidic Acid

Phosphatidic acid is a key intermediate in the biosynthesis of membrane phospholipids and serves as a crucial lipid second messenger. It is synthesized through several pathways, including the action of phospholipase D (PLD), diacylglycerol kinase (DGK), and lysophosphatidic acid acyltransferase (LPAAT) . PA influences cell growth, differentiation, and survival by modulating various signaling pathways, notably those involving the mammalian target of rapamycin (mTOR) and protein kinases such as Akt and ERK .

1. Cell Proliferation

Research indicates that PA stimulates myoblast proliferation through the activation of the PI3-K/Akt and MEK/ERK signaling pathways. In a study using C2C12 myoblasts, PA promoted DNA synthesis and cell division in a concentration-dependent manner, with optimal effects observed at 15 µM after 16 hours . The stimulation of these pathways was inhibited by pertussis toxin, suggesting the involvement of Gi protein-coupled receptors in mediating these effects .

2. Cell Migration

PA also enhances cell migration, particularly in immune cells like monocytes. The rapid actin polymerization induced by PA leads to increased migration rates, which are crucial during inflammatory responses . This effect underscores PA's role as a signaling molecule that can influence cellular dynamics in response to external stimuli.

3. Cancer Biology

Elevated levels of PA have been associated with various cancers. The activation of mTOR by PA is particularly significant since mTOR integrates signals from growth factors and nutrients to regulate cell growth and metabolism . Studies have shown that cancer cells often exhibit increased expression of enzymes responsible for PA synthesis, highlighting its potential as a therapeutic target.

Case Study 1: Myoblast Proliferation

A detailed investigation into C2C12 myoblasts demonstrated that treatment with PA led to significant increases in cell proliferation. The study measured DNA synthesis using radiolabeled nucleotides and found that PA's effects were mediated through specific signaling pathways. This research suggests potential applications for PA in muscle regeneration therapies .

Case Study 2: Cancer Treatment

In lipid-based drug delivery systems, PA has been explored for its ability to enhance the efficacy of chemotherapeutic agents. For instance, liposomal formulations containing PA have shown improved drug accumulation in tumor tissues compared to conventional formulations, leading to enhanced therapeutic outcomes in preclinical models . This highlights the utility of PA in improving drug delivery systems for cancer therapy.

Data Tables

The following table summarizes key findings related to the biological activity of L-A-Phosphatidic Acid:

Propiedades

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-phosphonooxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H69O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H2,38,39,40)/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORPENFLTBBHSG-MGBGTMOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H69O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301555 | |

| Record name | L-α-Dipalmitoylphosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PA(16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000674 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7091-44-3 | |

| Record name | L-α-Dipalmitoylphosphatidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7091-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-α-Dipalmitoylphosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PA(16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000674 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

161 - 165 °C | |

| Record name | PA(16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000674 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.